Home > Products > Screening Compounds P117581 > Filanesib hydrochloride
Filanesib hydrochloride - 1385020-40-5

Filanesib hydrochloride

Catalog Number: EVT-1668834
CAS Number: 1385020-40-5
Molecular Formula: C20H23ClF2N4O2S
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filanesib Hydrochloride is a first-in-class, selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5 or kinesin-5. [, , ] KSP is a molecular motor protein crucial for the formation and function of the mitotic spindle during cell division. [, ] By inhibiting KSP, Filanesib Hydrochloride disrupts the proper separation of chromosomes, leading to cell cycle arrest and ultimately, cell death (apoptosis). [, , ] This mechanism has positioned Filanesib Hydrochloride as a potential therapeutic agent in various cancer research studies.

Bortezomib

Relevance: Bortezomib is frequently mentioned as a combination therapy with filanesib hydrochloride in the treatment of relapsed/refractory multiple myeloma [, , ]. While both target different mechanisms within cancer cells (kinesin spindle protein inhibition for filanesib and proteasome inhibition for bortezomib), their combined use aims to enhance anti-tumor activity and improve patient outcomes.

Dexamethasone

Relevance: Similar to bortezomib, dexamethasone is often used in combination with filanesib hydrochloride in multiple myeloma treatment [, , , ]. Dexamethasone's inclusion in the therapeutic regimen is primarily aimed at managing inflammation and suppressing the immune system, which can contribute to disease progression.

Carfilzomib

Relevance: Carfilzomib is mentioned as a potential combination therapy agent with filanesib hydrochloride for multiple myeloma []. The rationale behind combining these two agents stems from their complementary mechanisms of action, targeting different aspects of cancer cell survival and proliferation.

Pomalidomide

Relevance: Pomalidomide has demonstrated synergistic activity with filanesib hydrochloride in preclinical studies of multiple myeloma []. This combination targets both the tumor microenvironment (through pomalidomide's anti-angiogenic effects) and directly impacts myeloma cell survival (via filanesib's kinesin spindle protein inhibition), offering a potentially more comprehensive therapeutic approach.

References:1. 7. 8. 11. 17.

Overview

Filanesib hydrochloride, also known by its code name ARRY-520, is a small molecule compound that acts as a potent inhibitor of kinesin spindle protein, specifically targeting the kinesin-like protein 1. It has been primarily investigated for its potential therapeutic applications in treating various forms of cancer, particularly multiple myeloma. The compound's mechanism of action involves disrupting mitotic processes, leading to tumor regression in preclinical studies.

Source and Classification

Filanesib hydrochloride is classified as an investigational drug and falls under the category of small molecule drugs. Its primary indication is for the treatment of hematological malignancies, with a focus on multiple myeloma. The compound has been studied in various clinical trials but has not yet received regulatory approval for general use.

Synthesis Analysis

Methods and Technical Details

The synthesis of filanesib hydrochloride involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of thiadiazole derivatives through cyclization reactions involving thiourea and appropriate carbonyl compounds.
  2. Substitution Reactions: Subsequent steps include nucleophilic substitution reactions to introduce various functional groups that enhance the compound's biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The detailed synthetic route may vary based on specific modifications to improve pharmacological properties or address synthetic challenges .

Molecular Structure Analysis

Structure and Data

Filanesib hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms, which is crucial for its biological activity. The molecular formula is C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 420.48 g/mol.

  • IUPAC Name: (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole-3-carboxamide
  • InChI Key: LLXISKGBWFTGEI-FQEVSTJZSA-N
  • CAS Registry Number: 885060-09-3

The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding the interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Filanesib undergoes various chemical reactions that are essential for its activity:

  1. Kinesin Inhibition: The primary reaction involves binding to the kinesin spindle protein, inhibiting its function during mitosis. This leads to the formation of monopolar spindles and subsequent cell cycle arrest.
  2. Cell Cycle Effects: Studies have shown that treatment with filanesib results in significant apoptosis in G2-M phases of the cell cycle, indicating its effectiveness in targeting rapidly dividing cancer cells .

These reactions highlight the compound's role in disrupting normal cellular processes, which is a common strategy in cancer therapeutics.

Mechanism of Action

Filanesib exerts its effects primarily through the inhibition of kinesin spindle protein, which is critical for proper mitotic spindle formation during cell division. By blocking this protein:

  • Induction of Monopolar Spindles: The compound causes cells to form monopolar spindles instead of bipolar spindles, leading to errors in chromosome segregation.
  • Cell Cycle Arrest and Apoptosis: This disruption results in cell cycle arrest at the G2-M checkpoint and induces apoptosis in cancer cells, particularly those undergoing rapid division .

The efficacy of filanesib has been demonstrated through various preclinical models and clinical trials.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Filanesib hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.0045 mg/mL
  • LogP (octanol-water partition coefficient): Ranges from 3.31 to 4.08
  • pKa (strongest basic): 9.9
  • Polar Surface Area: 71.16 Ų
  • Rotatable Bond Count: 6
Applications

Scientific Uses

Filanesib hydrochloride has been primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: Its main application is as a treatment for multiple myeloma and other hematological malignancies due to its ability to induce apoptosis in cancer cells.
  2. Research Tool: Beyond therapeutic uses, filanesib serves as a valuable research tool for studying mitotic processes and the role of kinesin proteins in cell division.

The ongoing research into filanesib's mechanisms and efficacy continues to uncover new potential applications within cancer therapeutics .

Mechanistic Elucidation of Kinesin Spindle Protein (KSP) Inhibition

Structural Basis of KSP Binding and Allosteric Modulation

Filanesib hydrochloride (ARRY-520 hydrochloride) is a selective, noncompetitive inhibitor of kinesin spindle protein (KSP), a mitotic kinesin essential for centrosome separation and bipolar spindle assembly during cell division. The compound binds to the allosteric site of KSP with an IC₅₀ of 6 nM for human KSP, as confirmed through enzymatic assays [2] [7]. Structural analyses reveal that filanesib stabilizes a unique conformational state in the KSP motor domain, preventing ATP hydrolysis and subsequent microtubule sliding. Key interactions include hydrogen bonding with residues in the switch I and helix α3 regions, which locks KSP in a rigid, ADP-bound state incapable of force generation [7] [9]. This allosteric modulation disrupts the mechanochemical cycle of KSP, distinguishing filanesib from ATP-competitive inhibitors (e.g., ispinesib) and conferring specificity by sparing other cellular kinesins [2].

Table 1: Structural and Biochemical Properties of Filanesib Hydrochloride

PropertyValueMethod of Determination
KSP IC₅₀6 nMMicrotubule-dependent ATPase assay
Binding ModeNoncompetitiveEnzyme kinetics
Selectivity (vs. other kinesins)>100-foldCross-reactivity screening
Key Molecular InteractionsH-bonds with switch I/α3Molecular docking simulations

Mitotic Arrest Induction via Monopolar Spindle Formation

Inhibition of KSP by filanesib disrupts microtubule dynamics during prophase, preventing centrosome separation and leading to the formation of monopolar spindles. This defect activates the spindle assembly checkpoint, causing prolonged mitotic arrest. Functional studies in hepatoblastoma, multiple myeloma, and non-small cell lung cancer models demonstrate that filanesib induces monopolar spindles within 24 hours at concentrations of 0.003–3 μM, effectively halting cell cycle progression at the G₂/M phase [4] [6] [9]. Time-lapse microscopy reveals that arrested cells undergo either apoptosis or aberrant mitotic exit without cytokinesis, resulting in aneuploidy. The potency of mitotic arrest correlates with cancer cell proliferation rates, as highly proliferative tumors exhibit increased sensitivity due to their reliance on efficient mitotic machinery [3] [4].

Table 2: Filanesib-Induced Mitotic Defects Across Cancer Types

Cancer TypeEffective ConcentrationObserved DefectProliferation Impact
Hepatoblastoma0.7–14.4 nM (EC₅₀)Monopolar spindles, nuclear fragmentation>90% growth inhibition
Multiple Myeloma0.01–0.1 nMG₂/M arrest (44 hours)Synergy with IMiDs
Non-Small Cell Lung Cancer0.3–3 μMApoptotic bodies, caspase activation70–85% viability reduction

Apoptotic Pathway Activation in Cancer Cells

Filanesib triggers apoptosis through mitochondrial and caspase-dependent mechanisms. In hepatoblastoma and myeloma cells, treatment upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2, reducing the Bcl-2/Bax ratio by 4–8-fold [4] [6]. This imbalance permeabilizes mitochondrial membranes, facilitating cytochrome c release and subsequent activation of caspase-9 and caspase-3. Pharmacodynamic studies in myeloma xenografts show a 3.5-fold increase in cleaved caspases within 48 hours of filanesib exposure [3] [6]. Additionally, filanesib sensitizes cancer cells to extrinsic apoptosis pathways when combined with immunomodulatory drugs (e.g., pomalidomide), enhancing TRAIL-mediated death receptor signaling [3] [5].

Role of Myeloid Cell Leukemia 1 (Mcl-1) Proteolysis in Efficacy

The efficacy of filanesib is critically dependent on the degradation of Mcl-1, a short-lived anti-apoptotic protein essential for cancer cell survival. During mitotic arrest induced by filanesib, transcription and translation of Mcl-1 cease, while constitutive proteasomal degradation depletes existing pools [5] [6]. Myeloma cells exhibit heightened vulnerability to this mechanism due to their dependence on Mcl-1 for evasion of apoptosis. Preclinical data confirm that Mcl-1 degradation precedes apoptosis by 6–12 hours, and resistance correlates with Mcl-1 overexpression [5]. Combination strategies with proteasome inhibitors (e.g., carfilzomib) accelerate Mcl-1 depletion, yielding synergistic effects in dual-refractory myeloma models (response rate: 50% vs. 26% with single agents) [5] [6].

Table 3: Biomarkers Influencing Filanesib Response

BiomarkerRole in Filanesib ResponseClinical Correlation
Mcl-1 degradationPrerequisite for apoptosisPredicts synergy with proteasome inhibitors
Bax activationMediates mitochondrial apoptosisAssociated with nuclear fragmentation
High proliferative indexIncreases mitotic arrest durationCorrelates with tumor growth inhibition (R²=0.82)
AneuploidyEnhances KSP dependence3.2-fold higher response in CIN-high tumors

List of Compounds Mentioned:

  • Filanesib hydrochloride (ARRY-520 hydrochloride)
  • Ispinesib
  • Carfilzomib
  • Pomalidomide
  • Bortezomib
  • Lenalidomide
  • Dexamethasone
  • Trametinib
  • Afuresertib
  • ONC201

Properties

CAS Number

1385020-40-5

Product Name

Filanesib hydrochloride

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride

Molecular Formula

C20H23ClF2N4O2S

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1

InChI Key

CTAIFVHCDONNPS-BDQAORGHSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.